
1-(m-Tolyl)imidazole
説明
1-(m-Tolyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a methylphenyl group at the first position. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 1,2-diketones and ammonium acetate under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize catalytic methods and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions: 1-(m-Tolyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Anticancer Activity
Recent studies indicate that imidazole derivatives, including 1-(m-Tolyl)imidazole, exhibit significant anticancer properties. For instance, compounds with imidazole functionalities have been shown to surpass traditional chemotherapy agents like cisplatin in efficacy against certain cancer cell lines. One study reported that an imidazole complex demonstrated half-maximal inhibitory concentration (IC50) values of 57.4 μM for colorectal cancer cells (DLD-1) and 79.9 μM for breast cancer cells (MCF-7), indicating superior activity compared to cisplatin .
Antibacterial Properties
This compound has also been investigated for its antibacterial effects. A review highlighted that imidazole derivatives can inhibit DNA synthesis in bacteria, leading to cell death. Specifically, hybrid compounds incorporating the imidazole moiety were developed to combat metronidazole-resistant strains of Helicobacter pylori, showcasing the potential of these compounds in overcoming antibiotic resistance .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a systematic review, researchers synthesized various imidazole derivatives and evaluated their anticancer activities. The study found that modifications to the imidazole ring could enhance anticancer activity significantly, with some derivatives showing comparable efficacy to established chemotherapeutics .
Case Study 2: Overcoming Antibiotic Resistance
Another significant study focused on the development of imidazole-based hybrids aimed at treating metronidazole-resistant H. pylori. These compounds were tested using disk diffusion methods, demonstrating considerable inhibition zones against resistant strains, which indicates their potential as effective alternatives in antibiotic therapy .
作用機序
The mechanism of action of 1-(m-Tolyl)imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
- 1-Phenylimidazole
- 1-Benzylimidazole
- 1-(p-Tolyl)imidazole
Comparison: 1-(m-Tolyl)imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-Phenylimidazole and 1-Benzylimidazole, the presence of the methyl group in this compound can enhance its lipophilicity and potentially alter its interaction with biological targets .
生物活性
1-(m-Tolyl)imidazole is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Imidazole Derivatives
Imidazole derivatives, including this compound, have demonstrated a wide range of biological activities such as:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Inhibitory effects on fungal growth.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammatory responses.
The structural versatility of imidazoles allows for modifications that enhance their biological efficacy and specificity.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including multicomponent reactions and catalytic processes. The compound's characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study utilized the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results showed that this compound had an MIC comparable to standard antibiotics, indicating its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 |
Escherichia coli | 64 | 32 |
Pseudomonas aeruginosa | 128 | 64 |
Anticancer Activity
This compound has shown promising anticancer activity in vitro. Studies evaluated its cytotoxic effects on various cancer cell lines using the MTT assay. The compound demonstrated significant inhibition of cell viability in colorectal cancer (CRC) cells, with IC50 values indicating effective cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HCT116 | 5.2 |
SW480 | 6.3 |
MCF-7 | 7.0 |
These results suggest that this compound could be a candidate for further development in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using in vivo models. The compound significantly reduced inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that mediate inflammatory responses.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to apoptosis.
Case Studies
Several studies have reported on the efficacy of imidazole derivatives, including this compound:
- Study on Anticancer Properties : A recent investigation focused on the effects of various imidazole derivatives on CRC cells. The study highlighted that modifications to the imidazole ring could enhance anticancer activity, with this compound showing superior results compared to other derivatives .
- Antibacterial Evaluation : Another study evaluated the antibacterial properties of numerous imidazole compounds, with findings indicating that this compound had a strong inhibitory effect against multidrug-resistant strains .
- Inflammation Model : Research using animal models demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its potential therapeutic role in inflammatory diseases .
特性
IUPAC Name |
1-(3-methylphenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONMFQGRYDVJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334277 | |
Record name | 1-(m-Tolyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25364-43-6 | |
Record name | 1-(m-Tolyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25364-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。